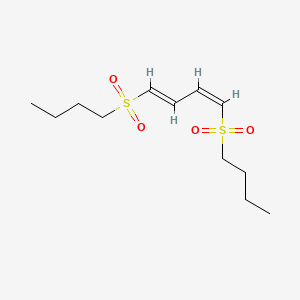
1,4-bis(butylsulfonyl)buta-1,3-diene
Descripción general
Descripción
1,4-bis(butylsulfonyl)buta-1,3-diene, commonly known as BBBD, is a synthetic compound that has gained attention in the scientific community due to its unique chemical properties. This compound is a diene that contains two butylsulfonyl groups, which are attached to two carbon atoms in the molecule. BBBD has been found to have several interesting biological and chemical properties, which make it a promising candidate for various scientific applications.
Mecanismo De Acción
BBBD's mechanism of action is not well understood, but it is believed to interact with biological molecules in a unique way due to its unique chemical structure. BBBD is known to form stable complexes with various biological molecules, such as proteins and DNA, which may explain its biological activity.
Biochemical and Physiological Effects:
BBBD has been found to have several interesting biochemical and physiological effects. For example, BBBD has been shown to exhibit antioxidant activity, which may make it a promising candidate for use in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BBBD in laboratory experiments is its unique chemical structure, which makes it a versatile compound that can be used in a variety of applications. However, BBBD's complex synthesis process and limited availability may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of BBBD. One potential application of BBBD is in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, BBBD's unique chemical properties may make it a promising candidate for use in the development of new materials for use in organic electronics. Further research is needed to fully understand BBBD's potential applications and to develop new methods for synthesizing and using this compound.
Aplicaciones Científicas De Investigación
BBBD has been studied extensively for its potential use in various scientific applications. One of the most promising applications of BBBD is in the field of organic electronics. BBBD has been found to exhibit excellent charge transport properties, which make it a promising candidate for use in organic electronic devices, such as organic solar cells and organic field-effect transistors.
Propiedades
IUPAC Name |
(1Z,3E)-1,4-bis(butylsulfonyl)buta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S2/c1-3-5-9-17(13,14)11-7-8-12-18(15,16)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b11-7-,12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAPBXGSDGWNHK-NTLHZVPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C=CC=CS(=O)(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)/C=C/C=C\S(=O)(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


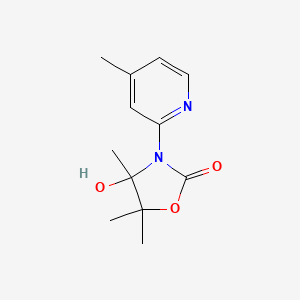
![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4289869.png)
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)

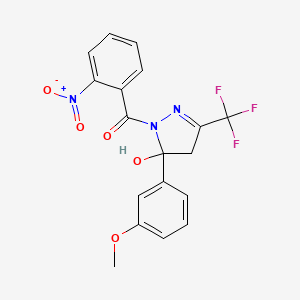
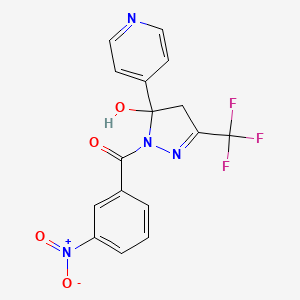

![4-({[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B4289904.png)
![N-{2-[(4-{[2-(benzylamino)-2-oxoethyl]thio}benzyl)thio]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B4289911.png)


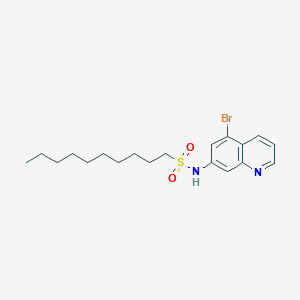
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B4289964.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4289969.png)
